molecular formula C14H16N2O3 B2642871 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid CAS No. 362671-92-9

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid

Cat. No. B2642871
CAS RN: 362671-92-9
M. Wt: 260.293
InChI Key: UKWYDYWBVOVLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are often used in medicinal chemistry due to their wide range of biological activities .

Scientific Research Applications

  • Chemical Analysis and Detection :

    • In a study by Karbiwnyk et al. (2007), methods were developed for determining quinolone residues like oxolinic acid in shrimp using liquid chromatography with fluorescence detection and residue confirmation by mass spectrometry.
  • Structure-Activity Relationships in Antibacterial Agents :

    • Koga et al. (1980) researched the antibacterial activity of quinolones, including oxolinic acid, and discussed their structure-activity relationships in a study found here.
  • Coordination Chemistry and Catalysis :

    • Zhu, Pang, and Parkin (2008) studied new modes for the coordination of aromatic heterocyclic nitrogen compounds, including quinazoline, to molybdenum in their catalytic applications, as detailed in this study.
  • Fluorescence and Labeling Applications :

    • Singh and Singh (2007) synthesized novel fluorophores related to quinazoline for use in labeling oligodeoxyribonucleotides, enhancing fluorescence and hybridization affinity. More about this can be read here.
  • Physicochemical and Biological Properties :

    • Sobarzo-Sánchez et al. (2012) investigated the physicochemical and biological properties of isoquinoline alkaloids, including modifications with oxazole-oxazinone, highlighting their potential in various biological applications. The details can be found in this paper.
  • Synthesis and Antiviral Activities :

    • Selvam, Murugesh, and Chandramohan (2010) synthesized quinazolinone derivatives and evaluated their antiviral activity against various viruses, as detailed in this study.
  • Synthesis and Anticonvulsant Activities :

    • Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized and evaluated the anticonvulsant activities of 2-thioxoquinazolin-4(3H)-one derivatives, as found in this research.

properties

IUPAC Name

6-(4-oxoquinazolin-3-yl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(18)8-2-1-5-9-16-10-15-12-7-4-3-6-11(12)14(16)19/h3-4,6-7,10H,1-2,5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWYDYWBVOVLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.